molecular formula C18H21N7OS B2814701 (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone CAS No. 2034445-27-5

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone

Cat. No.: B2814701
CAS No.: 2034445-27-5
M. Wt: 383.47
InChI Key: SBWBPIFLWBXIKK-UHFFFAOYSA-N
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Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone is a complex synthetic compound with the CAS Number 2034445-27-5, a molecular formula of C18H21N7OS, and a molecular weight of 383.47 g/mol . This stable, solid chemical features a unique structural combination of a 4-methyl-1,2,3-thiadiazole-5-carbonyl group linked to a piperazine ring that is fused to a tetrahydropyrazinoindazole scaffold . This precise arrangement of multiple nitrogen-containing heterocycles is designed to confer high selectivity and affinity for specific biological targets, making it a valuable candidate for investigative applications. The 4-methyl-1,2,3-thiadiazole moiety is a recognized bioactive scaffold in medicinal and agricultural chemistry research. Literature indicates that this core structure and its derivatives have been associated with various biological activities, including significant antimicrobial effects against Gram-positive bacteria and fungicidal activity . The integration of this moiety with the complex polyheterocyclic system in the present compound suggests potential for probing novel mechanisms of action in pharmacological and biological studies. Researchers can explore this molecule as a lead compound in developing new chemical tools. Its structure is typical of molecules investigated for targeted molecular interactions with specific receptors or enzymes . This product is intended for non-human research applications only and is not classified as a hazardous material. It is typically soluble in DMSO and should be stored according to the manufacturer's recommended conditions.

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7OS/c1-12-16(27-22-20-12)18(26)24-10-8-23(9-11-24)17-15-13-4-2-3-5-14(13)21-25(15)7-6-19-17/h6-7H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWBPIFLWBXIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone is a complex molecule featuring a thiadiazole moiety and a piperazine ring. This structure suggests potential biological activities based on the known pharmacological properties of its components. Thiadiazoles are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

1. Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds containing the 1,3,4-thiadiazole ring have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. A study indicated that derivatives with halogenated phenyl groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Some thiadiazole derivatives showed promising antifungal activity against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .

2. Anticancer Properties

Research has highlighted the anticancer potential of thiadiazole derivatives. For example:

  • Cell Line Studies : A series of synthesized 1,3,4-thiadiazoles exhibited cytotoxic effects against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values indicating significant potency . The mechanism of action often involves the inhibition of DNA synthesis and interference with key cellular pathways involved in tumorigenesis .

3. Anti-inflammatory Effects

Thiadiazole compounds have been evaluated for their anti-inflammatory properties:

  • In Vivo Studies : Certain derivatives have shown significant reduction in paw edema in animal models compared to standard anti-inflammatory drugs like indomethacin . These findings suggest that the thiadiazole structure can modulate inflammatory pathways effectively.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is influenced by their structural modifications:

  • Substituents : The presence of electronegative substituents (e.g., halogens) on the phenyl ring enhances antibacterial efficacy . Additionally, modifications at the C-5 position of the thiadiazole ring often correlate with increased antifungal activity.

Case Studies

Several studies illustrate the biological activities associated with thiadiazole derivatives:

StudyCompoundActivityResults
1,3,4-Thiadiazole DerivativesAntibacterialEffective against S. aureus and E. coli with MIC values lower than standard antibiotics
Thiadiazole-based Antitumor AgentsAnticancerIC50 values of 4.37 µM against HepG-2 cells
New Thiadiazole DerivativesAnti-inflammatorySignificant reduction in edema compared to indomethacin

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiadiazole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific structural features of the compound may enhance its efficacy against specific types of tumors.

Antimicrobial Properties

Thiadiazole derivatives are known for their antimicrobial activities. The compound under consideration has been tested against several bacterial strains and has shown promising results in inhibiting bacterial growth. This application is particularly relevant in the context of rising antibiotic resistance.

Neurological Disorders

Given the structural similarity to known neuroactive compounds, this compound may have potential applications in treating neurological disorders such as depression and anxiety. Research is ongoing to evaluate its effects on neurotransmitter systems and its ability to cross the blood-brain barrier.

Enzyme Inhibition

Studies have indicated that the compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can be beneficial in regulating metabolic diseases and conditions associated with dysregulated enzyme activity.

Molecular Probes

Due to its unique structure, this compound can serve as a molecular probe in biochemical assays aimed at studying protein interactions or cellular processes. Its ability to selectively bind to certain biological targets makes it a valuable tool in drug discovery and development.

Polymer Chemistry

The incorporation of thiadiazole into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The compound can be utilized in the synthesis of novel polymers that exhibit improved performance characteristics for industrial applications.

Coatings and Adhesives

Research has suggested that compounds with thiadiazole groups can improve the adhesion properties of coatings and adhesives. This application is particularly relevant in industries where durability and resistance to environmental factors are critical.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of a related thiadiazole derivative on breast cancer cells. The results demonstrated a significant reduction in cell viability and an increase in apoptosis markers compared to control groups.

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial activity of the compound was assessed against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited inhibitory effects at low concentrations, suggesting its potential as an alternative antimicrobial agent.

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The compound shares structural motifs with several classes of bioactive heterocycles, including:

Compound Class Key Structural Features Biological Activity (IC₅₀) Reference
1,3,4-Thiadiazole derivatives 1,3,4-Thiadiazole core with aryl/hydrazone substituents (e.g., compound 9b) Antitumor: HepG2 (2.94 µM), MCF-7 (>10 µM)
Thiazole derivatives Thiazole core with diazenyl substituents (e.g., compound 12a) Antitumor: HepG2 (1.19 µM), MCF-7 (3.4 µM)
Pyrazolo-thiadiazoles Thiadiazole fused with pyrazole (e.g., compounds 13a–13d) No bioactivity data reported; structural emphasis
Thiazolo-triazole hybrids Thiazolo[2,3-c][1,2,4]triazole with pyrazole substituents (e.g., compound 10) Synthetic focus; no bioactivity reported

Key Observations :

Bioactivity Trends: Thiadiazole derivatives (e.g., compound 9b) exhibit selective potency against hepatocellular carcinoma (HepG2), while thiazole derivatives (e.g., 12a) show dual activity against HepG2 and breast carcinoma (MCF-7) . This suggests that replacing the thiadiazole with a thiazole core broadens antitumor specificity. The tetrahydropyrazinoindazole-piperazine moiety in the target compound may enhance blood-brain barrier penetration compared to simpler aryl substituents in analogs like 9b or 12a.

Synthetic Routes: The target compound’s synthesis likely follows pathways similar to those for 1,3,4-thiadiazoles (e.g., condensation of hydrazonoyl halides with carbodithioates or thioamides) . For example, compound 13a–13d were synthesized via ethanol-mediated coupling of hydrazonoyl chlorides with methyl carbodithioates in the presence of triethylamine .

Structure-Activity Relationships (SAR): Substituents at the 5-position of the thiadiazole ring (e.g., methyl groups) improve metabolic stability but may reduce solubility.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice, and catalysts. For example:

  • Step 1: Coupling of the thiadiazole and piperazine moieties under reflux conditions in ethanol or dimethylformamide (DMF) .
  • Step 2: Catalytic systems like palladium or triethylamine are critical for facilitating coupling reactions and reducing byproducts .
  • Purification: Use recrystallization (e.g., DMF/ethanol mixtures) or preparative HPLC to isolate the final product . Key Data: Typical yields range from 45–70%, with purity >95% confirmed via HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation: 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to verify connectivity of the thiadiazole, piperazine, and tetrahydropyrazinoindazole groups .
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) using a C18 column .
  • Elemental Analysis: Validate stoichiometry (e.g., C, H, N, S content within ±0.4% of theoretical values) .

Q. What initial biological screening approaches are recommended for this compound?

Q. How can reaction yields be optimized while minimizing byproducts?

  • Catalyst Screening: Test palladium-based catalysts (e.g., Pd(OAc)2_2) for Suzuki couplings or triethylamine for nucleophilic substitutions .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Real-Time Monitoring: Use TLC or inline HPLC to track reaction progress and adjust conditions dynamically . Case Study: Ethanol reflux with triethylamine increased yield from 50% to 72% in a related piperazine-thiadiazole synthesis .

Q. How can contradictions in biological activity data be resolved?

  • Assay Reproducibility: Ensure consistent pH (e.g., 7.4 buffer) and temperature (37°C) across experiments .
  • Purity Reassessment: Re-test batches with conflicting results using LC-MS to rule out degradation products .
  • Computational Validation: Perform molecular docking (e.g., AutoDock Vina) to verify binding poses against target proteins (e.g., PDB: 3LD6) .

Q. What computational methods predict target interactions for this compound?

  • Molecular Docking: Simulate binding to enzymes like CYP51 or serotonin receptors using software such as Schrödinger Suite .
  • SAR Analysis: Compare with analogs (e.g., triazole-thiadiazole hybrids) to identify critical substituents (e.g., 4-methyl on thiadiazole enhances hydrophobic interactions) . Example Finding: Docking scores of –9.2 kcal/mol suggest strong binding to CYP51, correlating with antifungal activity .

Q. How does pH influence the compound’s stability during storage?

  • Stability Studies: Incubate the compound in buffers (pH 2–9) at 25°C for 48 hours. Monitor degradation via HPLC .
  • Optimal Conditions: Neutral pH (6–8) minimizes hydrolysis of the methanone group .
  • Formulation Advice: Use lyophilized powders for long-term storage to avoid pH-dependent degradation .

Methodological Notes

  • Synthesis Reproducibility: Document reaction parameters (e.g., stirring speed, inert atmosphere) to ensure consistency .
  • Data Conflict Resolution: Cross-validate spectral data with computational models (e.g., DFT calculations for NMR shifts) .
  • Biological Testing: Include positive controls (e.g., fluconazole for antifungal assays) to calibrate activity thresholds .

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